Deleobuvir is a potent and selective non-nucleoside inhibitor of the hepatitis C virus RNA-directed RNA polymerase, specifically targeting the NS5B polymerase. It is classified as an antiviral agent and has been studied for its efficacy in treating hepatitis C virus infections. The compound was developed as part of a broader effort to find effective treatments for this viral infection, which affects millions globally.
Deleobuvir, also known by its developmental code BI 207127, was discovered through a systematic approach to identify small molecules that could inhibit the replication of the hepatitis C virus. It belongs to a class of compounds known as non-nucleoside polymerase inhibitors, which work by binding to the polymerase enzyme and preventing it from synthesizing viral RNA. This classification positions Deleobuvir as a significant player in the antiviral drug landscape, particularly for hepatitis C.
The synthesis of Deleobuvir involves several sophisticated organic chemistry techniques. One notable method includes a highly concise and convergent synthesis that utilizes palladium-catalyzed reactions. The process typically begins with the preparation of key intermediates through various reactions such as bromination and trans-esterification.
Deleobuvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is , and it features several key structural elements:
The chemical reactions involved in synthesizing Deleobuvir are critical for understanding its production and potential modifications.
Deleobuvir acts by inhibiting the NS5B polymerase enzyme crucial for hepatitis C virus replication.
Deleobuvir possesses several physical and chemical properties that influence its behavior as a pharmaceutical agent.
Deleobuvir has been primarily investigated for its application in treating hepatitis C virus infections.
Deleobuvir (BI 207127) is a complex small molecule with the systematic name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid. Its molecular formula is C₃₄H₃₃BrN₆O₃, corresponding to a molecular weight of 653.58 g/mol [2] [5] [7]. The structure integrates several pharmacophores:
The presence of the acrylic acid chain (prop-2-enoic acid) confers polarity, influencing solubility and protein interactions. The extended π-conjugated system across aromatic rings facilitates binding to the hydrophobic pocket of the HCV NS5B polymerase [5] [8].
Table 1: Key Chemical Identifiers of Deleobuvir
Property | Value |
---|---|
CAS Registry Number | 863884-77-9 (free base) |
IUPAC Name | (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid |
Exact Mass | 652.1798 g/mol |
Elemental Composition | C, 62.48%; H, 5.09%; Br, 12.23%; N, 12.86%; O, 7.34% |
Deleobuvir exhibits low aqueous solubility but is soluble in dimethyl sulfoxide (DMSO) (6.6 mg/mL, 10.10 mM) [8] [9]. Its logP value (unreported in literature) is estimated to be moderate based on structural features, balancing hydrophobic (aromatic/cyclopentyl) and hydrophilic (carboxylic acid) groups. Oral bioavailability is influenced by:
Table 2: Physicochemical and Pharmacokinetic Parameters
Parameter | Characteristics |
---|---|
Solubility | DMSO: >10 mM; Water: Insoluble |
Plasma Half-life | ~3 hours (parent compound) |
Major Route of Elimination | Fecal (95.1% of administered dose) |
Bioavailability Factors | Food-enhanced absorption; Gut microbiota metabolism |
Deleobuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds reversibly to Thumb Pocket I (TP-I) of NS5B, inducing allosteric conformational changes that disrupt RNA replication initiation [1] [6]. Key pharmacological characteristics include:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0